An In-depth Technical Guide to (3E)-2-hydroxy-3-heptenoic acid: Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide to (3E)-2-hydroxy-3-heptenoic acid: Structure, Stereochemistry, and Synthesis
This guide provides a detailed scientific overview of (3E)-2-hydroxy-3-heptenoic acid, a fascinating molecule with potential applications in various research fields. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the compound's core characteristics, from its precise three-dimensional structure to plausible methods for its synthesis and characterization.
Introduction: The Significance of α-Hydroxy-γ,δ-Unsaturated Carboxylic Acids
(3E)-2-hydroxy-3-heptenoic acid belongs to the class of α-hydroxy-γ,δ-unsaturated carboxylic acids. This structural motif is of significant interest in organic synthesis and drug development. The presence of a chiral center at the α-carbon (C2) and a double bond in the aliphatic chain offers multiple points for chemical modification and biological interaction. Molecules containing similar hydroxy acid functionalities are known to play roles in various biological processes and serve as intermediates in the synthesis of complex natural products.[1][2] For instance, (R)-3-hydroxyalkanoic acids, which are structurally related, have demonstrated antimicrobial activity.[3]
Molecular Structure and Stereochemistry
The unambiguous identification of (3E)-2-hydroxy-3-heptenoic acid requires a precise understanding of its constitutional isomerism and stereoisomerism.
Constitutional Isomerism
The molecular formula for heptenoic acid is C7H12O2.[4] The structure of (3E)-2-hydroxy-3-heptenoic acid is defined by a seven-carbon chain with a carboxylic acid at C1, a hydroxyl group at C2, and a carbon-carbon double bond between C3 and C4.
Stereochemistry
The stereochemistry of this molecule is defined by two key features:
-
The (E) Configuration of the Double Bond: The 'E' in (3E) denotes entgegen (opposite in German). This indicates that the higher priority groups on the C3 and C4 carbons are on opposite sides of the double bond. For the C3-C4 double bond, the C2 carbon and the C5 carbon have higher priority, thus they are on opposite sides.
-
The Chiral Center at C2: The C2 carbon is bonded to four different groups (a hydrogen atom, a hydroxyl group, a carboxylic acid group, and the C3-enoyl group), making it a chiral center. Therefore, (3E)-2-hydroxy-3-heptenoic acid can exist as a pair of enantiomers: (2R, 3E)-2-hydroxy-3-heptenoic acid and (2S, 3E)-2-hydroxy-3-heptenoic acid.
The absolute configuration at C2 is crucial for its biological activity and its utility as a chiral building block in synthesis.
Caption: Structure of (3E)-2-hydroxy-3-heptenoic acid with key functional groups highlighted.
Proposed Stereoselective Synthesis
A robust synthesis is critical for obtaining this compound for research purposes. A plausible and efficient method would involve a stereoselective aldol addition reaction, a powerful tool for forming carbon-carbon bonds with control over stereochemistry.
Caption: Proposed synthetic workflow for (3E)-2-hydroxy-3-heptenoic acid.
Detailed Experimental Protocol
This protocol is based on well-established methods for stereoselective aldol reactions, such as the Nagao–Fujita acetate aldol reaction, which has been successfully applied to the synthesis of similar 3-hydroxy acids.[2]
Step 1: Preparation of the Chiral N-Acylthiazolidinethione
-
To a solution of a chiral auxiliary, for instance, (R)-4-isopropyl-1,3-thiazolidine-2-thione, in anhydrous dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere (e.g., argon), add titanium(IV) chloride (TiCl₄) dropwise.[2]
-
After stirring for 5 minutes, add N,N-diisopropylethylamine (DIPEA) and continue stirring for 1 hour to facilitate the formation of the titanium enolate.[2]
Step 2: Aldol Addition
-
To the solution from Step 1, add a solution of (E)-2-hexenal in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Maintain the reaction at -78°C and stir for 4 hours. The enolate will attack the aldehyde, forming the desired aldol adduct.[2]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.
-
Extract the aqueous phase with CH₂Cl₂. The combined organic layers contain the diastereomeric aldol products.
Step 3: Purification and Auxiliary Removal
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Dissolve the purified adduct in a solvent mixture such as tetrahydrofuran (THF), methanol (MeOH), and water.
-
Add lithium hydroxide (LiOH) at 0°C and stir for approximately 1.5 hours to hydrolyze the ester and cleave the chiral auxiliary.[2]
Step 4: Final Product Isolation
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with a mild acid, such as a solution of sodium bisulfate (NaHSO₄), to protonate the carboxylate.
-
Extract the final product, (3E)-2-hydroxy-3-heptenoic acid, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure product.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Based on data from similar molecules, the following analytical signatures can be predicted.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
-
The proton at C2 (α-proton) is expected to appear as a multiplet around 4.0-4.5 ppm.[7]
-
The olefinic protons at C3 and C4 should resonate in the range of 5.5-6.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans (E) double bond.
-
The terminal methyl group (C7) will likely be a triplet around 0.9 ppm.
¹³C NMR (Carbon NMR):
-
The carboxylic acid carbon (C1) is expected in the range of 170-180 ppm.
-
The carbon bearing the hydroxyl group (C2) should appear around 65-75 ppm.
-
The olefinic carbons (C3 and C4) will likely resonate between 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For C7H12O2, the expected molecular weight is approximately 144.17 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A C=C stretching absorption around 1650 cm⁻¹.
-
A strong O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.
Data Summary Table
| Analytical Technique | Expected Key Signals | Reference |
| ¹H NMR | α-H: ~4.0-4.5 ppm; Olefinic H: ~5.5-6.5 ppm (J ≈ 15 Hz) | [7] |
| ¹³C NMR | C=O: ~170-180 ppm; C-OH: ~65-75 ppm; C=C: ~120-140 ppm | [5] |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to MW ~144.17 g/mol | [4] |
| IR Spectroscopy | O-H (acid): ~2500-3300 cm⁻¹; C=O: ~1700 cm⁻¹; O-H (alc): ~3200-3600 cm⁻¹ |
Potential Biological and Pharmacological Relevance
While the specific biological activity of (3E)-2-hydroxy-3-heptenoic acid is not yet documented, the class of hydroxy-carboxylic acids (HCAs) has garnered significant attention.
-
Metabolic Regulation: Certain HCAs are known to be ligands for specific G-protein coupled receptors. For example, 3-hydroxy-octanoic acid is an agonist for the HCA₃ receptor, which is involved in the inhibition of lipolysis.[8]
-
Antimicrobial Properties: Derivatives of hydroxy fatty acids have shown promising antimicrobial activity against a range of bacteria and fungi.[3]
-
Bioactive Compound Platform: Hydroxyalkanoic acids derived from bacterial polymers serve as a platform for synthesizing a library of bioactive compounds.[3]
Given these precedents, (3E)-2-hydroxy-3-heptenoic acid represents a valuable target for biological screening in areas such as metabolic disorders, infectious diseases, and as a synthon for more complex molecules.
Conclusion
(3E)-2-hydroxy-3-heptenoic acid is a chiral, unsaturated α-hydroxy acid with significant potential for chemical and biological research. This guide has outlined its detailed structure, stereochemistry, a plausible stereoselective synthetic route, and predicted analytical characteristics. The methodologies and insights provided herein are intended to equip researchers in organic chemistry, medicinal chemistry, and drug development with the foundational knowledge required to synthesize, characterize, and explore the applications of this intriguing molecule.
References
-
(3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 . PubChem. Available at: [Link]
-
(E)-3-heptenoic acid, 28163-84-0 . The Good Scents Company. Available at: [Link]
-
Hydroxy Acids: Production and Applications . ResearchGate. Available at: [Link]
-
Showing Compound (E)-2-Heptenoic acid (FDB014141) . FooDB. Available at: [Link]
-
3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914 . PubChem. Available at: [Link]
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid . PMC - NIH. Available at: [Link]
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
-
2-Ethyl-3-hydroxyheptanoic acid | C9H18O3 | CID 62398842 . PubChem. Available at: [Link]
-
n-HEPTANOIC ACID . Organic Syntheses Procedure. Available at: [Link]
-
Hydroxy and Hydroperoxy Fatty Acids . AOCS. Available at: [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies . MDPI. Available at: [Link]
-
Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds . PubMed. Available at: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid . Frontiers. Available at: [Link]
-
Synthesis and Biological Activity of Lipoic Acid Ester Derivatives . MDPI. Available at: [Link]
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites . MDPI. Available at: [Link]
-
Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors . SciSpace. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-HEPTENOIC ACID(29901-85-7) 1H NMR [m.chemicalbook.com]
- 6. 2-HEPTENOIC ACID(10352-88-2) 1H NMR [m.chemicalbook.com]
- 7. aocs.org [aocs.org]
- 8. scispace.com [scispace.com]
